3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ICX5608973 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICX5608973 typically involves a series of well-defined chemical reactions. One common method includes the use of methacrylate-containing block copolymers, which allow for the segment-selective introduction of functional moieties. The process often involves a catalyst-free and quantitative hydroamination reaction, which has proven successful for the post-modification of amine-containing polymers .
Industrial Production Methods
In an industrial setting, the production of ICX5608973 may involve large-scale polymerization techniques. These methods ensure the efficient and consistent production of the compound, which is crucial for its application in various fields. The use of advanced spectroscopic techniques, such as infrared spectroscopy and nuclear magnetic resonance, helps in monitoring the success of the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ICX5608973 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving ICX5608973 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of ICX5608973, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
ICX5608973 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: ICX5608973 is explored for its potential therapeutic applications, including drug delivery and targeted therapy.
Mechanism of Action
The mechanism of action of ICX5608973 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
ICX5608973 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ICX5608974: Known for its slightly different reactivity and stability.
ICX5608975: Exhibits distinct biological activity compared to ICX5608973.
ICX5608976: Used in different industrial applications due to its unique properties.
Properties
Molecular Formula |
C25H28N6O2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C25H28N6O2/c1-3-5-10-21-23(25(32)33)22(31(28-21)15-4-2)16-17-11-13-18(14-12-17)19-8-6-7-9-20(19)24-26-29-30-27-24/h6-9,11-14H,3-5,10,15-16H2,1-2H3,(H,32,33)(H,26,27,29,30) |
InChI Key |
QCIJGFAGJSSBLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=C1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.